

INCB062079 Preclinical Toxicity Profile: Technical Support Center

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Compound of Interest		
Compound Name:	INCB38579	
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This technical support center provides researchers, scientists, and drug development professionals with information regarding the toxicity profile of INCB062079, a selective, irreversible inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The information is compiled from publicly available preclinical and clinical data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for INCB062079?

A1: INCB062079 is an orally bioavailable antagonist of FGFR4.[1] It works by selectively and irreversibly binding to a specific cysteine residue (Cys552) within the active site of the FGFR4 protein.[2] This covalent binding blocks the receptor's autophosphorylation and activation, thereby inhibiting the downstream signaling pathway that is normally triggered by its ligand, Fibroblast Growth Factor 19 (FGF19).[1][2] This mechanism is designed to halt the proliferation of tumor cells that overexpress FGF19 and FGFR4.[1]

Q2: What is the primary mechanism of INCB062079-related toxicity?

A2: The toxicity profile of INCB062079 is primarily linked to its on-target inhibition of the FGF19-FGFR4 signaling axis, which plays a crucial role in regulating bile acid synthesis in the liver.[3] Under normal conditions, the FGF19/FGFR4 pathway suppresses the gene CYP7A1, which is the rate-limiting enzyme in bile acid production.[3] By inhibiting FGFR4, INCB062079 disrupts this negative feedback loop, leading to an overproduction and accumulation of bile acids. This can result in gastrointestinal and hepatobiliary toxicities.[3]



Q3: What are the most common adverse events observed with INCB062079?

A3: Based on a first-in-human Phase I clinical study, the most frequently reported treatment-related adverse event was diarrhea.[3][4] Other common events included fatigue, nausea, abdominal pain, decreased appetite, and increases in liver enzymes (AST and ALT), also known as transaminitis.[3]

Q4: Were there any dose-limiting toxicities (DLTs) identified for INCB062079?

A4: Yes, in the Phase I trial, dose-limiting toxicities were observed at a dose of 15 mg twice daily. These included Grade 3 diarrhea and Grade 3 transaminitis.[4][5] The study was terminated before a maximum tolerated dose (MTD) could be formally established.[3][4]

Q5: Is there a way to predict or mitigate the toxicity of INCB062079 in experimental models?

A5: Yes. The observed DLTs were found to be associated with high baseline concentrations of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis.[3][4] To mitigate toxicity, a clinical strategy was implemented that involved pre-screening subjects for C4 levels (< 40.9 ng/mL) and the prophylactic administration of bile acid sequestrants.[3][4] This approach resulted in a more manageable safety profile.[4] Preclinical toxicology data also suggest that bile acid sequestration is a viable method to prevent FGFR4 inhibitor-induced hepatic and gastrointestinal toxicity.[3][6]

Q6: What is the preclinical safety profile of INCB062079 in animal models?

A6: Detailed preclinical toxicology reports are not extensively available in the public domain. However, studies in xenograft models of hepatocellular carcinoma (HCC) indicated that INCB062079 was "well-tolerated" at efficacious oral doses of 10-30 mg/kg administered twice daily.[2] One report noted transient body weight loss in these models. Additionally, FGFR4 inhibition in cynomolgus monkeys was shown to increase CYP7A1 expression and bile salt excretion, consistent with the on-target mechanism of toxicity.[3]

Troubleshooting Guide for Preclinical Experiments

Troubleshooting & Optimization

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Observed Issue	Potential Cause	Recommended Action / Troubleshooting Step
Excessive Diarrhea in Animal Models	On-target effect of FGFR4 inhibition leading to increased bile acid in the gastrointestinal tract.	1. Consider co-administration of a bile acid sequestrant (e.g., cholestyramine) to bind excess bile acids. 2. Monitor fluid and electrolyte balance in the animals. 3. Evaluate lower dose levels of INCB062079. 4. Ensure consistent diet and hydration.
Elevated Liver Enzymes (ALT/AST)	On-target hepatotoxicity due to bile acid accumulation.	1. Implement baseline and periodic monitoring of liver function markers (ALT, AST, bilirubin) in plasma. 2. Consider measuring a bile acid synthesis biomarker, such as C4, if a suitable assay is available for the model species. 3. Co-administer a bile acid sequestrant. 4. Perform histopathological analysis of liver tissue at the end of the study to assess for signs of cholestatic injury.



Significant Body Weight Loss

Can be multifactorial: related to gastrointestinal distress (diarrhea, decreased appetite) or other systemic effects.

1. Monitor food and water intake daily. 2. Provide supportive care, such as nutritional supplements or hydration, as per institutional guidelines. 3. Evaluate for signs of dehydration or malaise. 4. If weight loss exceeds established endpoints, consider dose reduction or cessation.

Data Presentation

Table 1: Treatment-Emergent Adverse Events (TEAEs) from Phase I Clinical Study (Any Grade, >30% of

Patients)

Adverse Event	Frequency (%)	
Diarrhea	60.9%	
Fatigue	56.5%	
Nausea	47.8%	
Abdominal Pain	39.1%	
Decreased Appetite	34.8%	
(Data sourced from a study with 23 patients)[3]		

Table 2: Preclinical Dosing in Efficacy Studies



Animal Model	Dosing Regimen	Tolerability Note
Subcutaneous Xenograft Tumor Models (HCC)	10-30 mg/kg, oral, twice daily	Well-tolerated; induced significant tumor regressions. [2]
PDX HCC Models	Not specified	Generally well tolerated with transient body weight loss observed.

Experimental Protocols

While a specific, detailed preclinical toxicology protocol for INCB062079 is not publicly available, the following outlines the methodology from the first-in-human clinical trial, which provides the most comprehensive safety data.

Protocol: Phase I, Open-Label, Dose-Escalation Study (NCT03144661)[3][4]

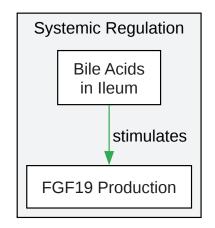
- Study Population: Patients with previously treated advanced solid tumors.[4]
- Study Design: A 3+3 dose-escalation design was used to determine safety, tolerability, and the MTD.[4]
- Dosing: INCB062079 was administered orally, starting at 10 mg once daily, with subsequent cohorts receiving escalated doses.[4]
- Primary Objective: To assess the safety and tolerability of INCB062079 and to identify doselimiting toxicities (DLTs).[4]
- Secondary Objectives: To characterize the pharmacokinetics (PK) and pharmacodynamics
 (PD) of the drug, and to evaluate preliminary efficacy.[4]
- Pharmacodynamic Assessments: Plasma levels of FGF19 and the bile acid synthesis marker
 C4 were monitored to confirm target engagement.[4]
- Toxicity Mitigation Amendment: Following the observation of DLTs, the protocol was amended to include:

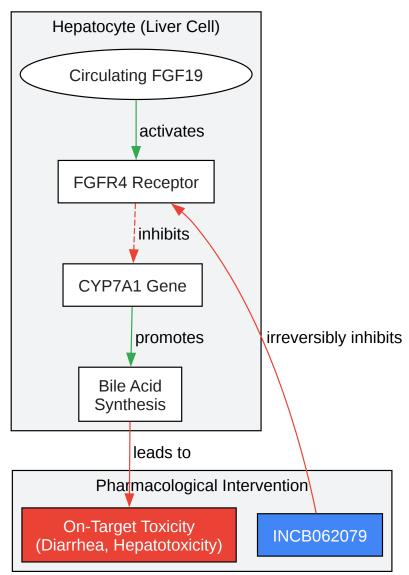


- Patient Screening: Only patients with a pretreatment C4 concentration below 40.9 ng/mL
 were enrolled.[3][4]
- Prophylactic Treatment: Concomitant prophylactic treatment with a bile acid sequestrant was required.[3][4]

Mandatory Visualization Signaling Pathway and Toxicity Mechanism





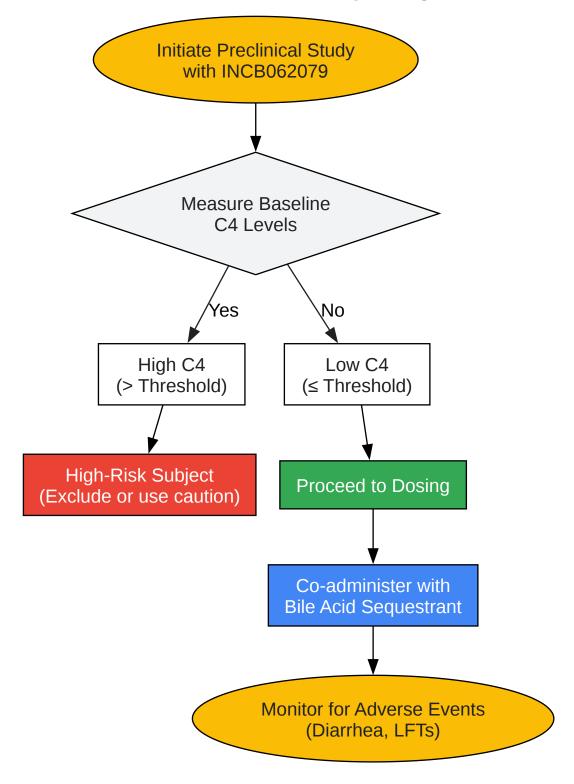


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Caption: FGF19-FGFR4 signaling pathway and the mechanism of INCB062079 on-target toxicity.

Experimental Workflow for Toxicity Mitigation





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Caption: Logical workflow for mitigating the on-target toxicity of INCB062079 in experiments.

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